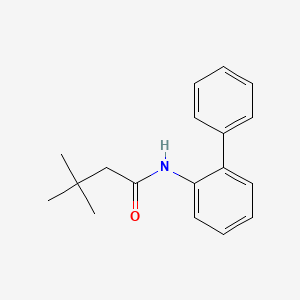
N-2-biphenylyl-3,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-2-biphenylyl-3,3-dimethylbutanamide and related compounds involves several key steps, including the formation of 3-oxo-N-phenylbutanamides, which can undergo oxidative cyclization to produce dimeric biindoline derivatives and substituted oxindoles. For example, the oxidation of 3-oxo-N-phenylbutanamides with manganese(III) acetate has been demonstrated to afford dimeric 3,3'-biindoline-2,2'-dione derivatives in certain conditions (Nobutaka Kikue, Tetsuya Takahashi, H. Nishino, 2015).
Molecular Structure Analysis
The molecular structure of compounds related to this compound, such as N,2-disubstituted N-aryl-3-oxobutanamides, has been elucidated through various spectroscopic methods. The crystal structure determination via X-ray crystallography provides detailed insights into the compound's geometry, including bond lengths and angles, contributing to a deeper understanding of its chemical behavior (Renukadevi Patil et al., 2006).
Chemical Reactions and Properties
This compound undergoes various chemical reactions that highlight its reactivity and potential for further derivatization. For instance, the N-arylation of 3-oxobutanamides through Buchwald-Hartwig cross-coupling has been shown to produce novel heterocyclic systems, demonstrating the compound's versatility in organic synthesis (V. L. Gein et al., 2009).
Physical Properties Analysis
The physical properties of this compound, such as solubility in various solvents, melting point, and crystalline structure, are crucial for its application in material science and pharmaceutical formulation. These properties are often determined using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to evaluate the compound's thermal stability and phase transitions (D. Liaw et al., 1999).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity towards various reagents, stability under different conditions, and potential for chemical modifications, are critical for its practical applications. Studies on its oxidative cyclization and reactions with diamines to produce polyaspartimides illustrate the compound's utility in creating polymers with specific characteristics and applications (D. Liaw et al., 1999).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on “N-2-biphenylyl-3,3-dimethylbutanamide” would depend on its potential applications. These could include further studies to fully elucidate its physical and chemical properties, investigations into its synthesis and reactivity, and potential applications in fields like medicine or materials science .
Propriétés
IUPAC Name |
3,3-dimethyl-N-(2-phenylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-18(2,3)13-17(20)19-16-12-8-7-11-15(16)14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPIKTNEVUJAAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=CC=C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5767576.png)

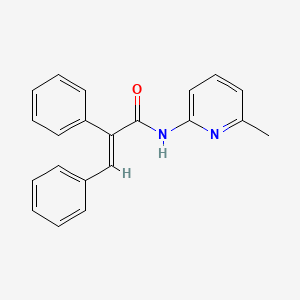
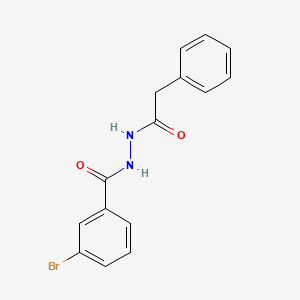
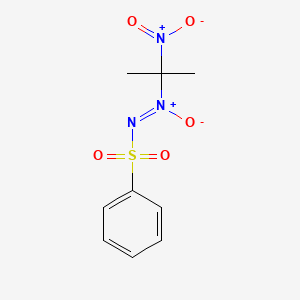
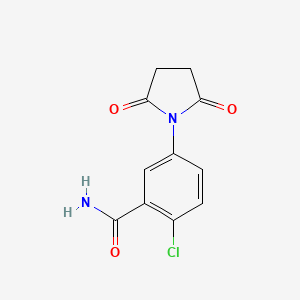
![5-[(4-nitrobenzylidene)amino]-2,4-pyrimidinediol](/img/structure/B5767624.png)

![N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5767632.png)

![N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5767649.png)
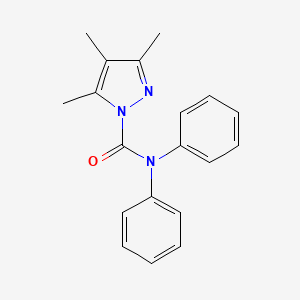
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-ethoxyphenol](/img/structure/B5767666.png)
![N,N-diethyl-4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}aniline](/img/structure/B5767670.png)